Home > Products > Screening Compounds P43213 > 4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(1-thiophen-3-ylpropan-2-yl)butanamide
4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(1-thiophen-3-ylpropan-2-yl)butanamide -

4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(1-thiophen-3-ylpropan-2-yl)butanamide

Catalog Number: EVT-6234282
CAS Number:
Molecular Formula: C17H26N6O2S
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

    Compound Description: SR141716A is a well-known potent and selective cannabinoid CB1 receptor antagonist. [] Research suggests that its interaction with LYS 3.28(192) is crucial for its inverse agonist activity at the CB1 receptor. []

    Relevance: While SR141716A belongs to the pyrazole-3-carboxamide class and not the tetrazole-containing butanamide class of the target compound, its inclusion is relevant due to the shared presence of cyclic amine substituents (piperidine in SR141716A and morpholine in the target compound) and the exploration of bioisosteric replacements within the provided papers. [] This suggests a potential research interest in the effects of varying cyclic amine substituents on the biological activity of compounds similar to N-[1-methyl-2-(3-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide.

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

    Compound Description: VCHSR is a structural analog of SR141716A, designed to investigate the role of hydrogen bonding at the C3 position of the pyrazole ring. [] Unlike SR141716A, VCHSR lacks the hydrogen bonding potential at C3 and behaves as a neutral antagonist at the CB1 receptor. []

    Relevance: Although VCHSR also belongs to the pyrazole class, its comparison with SR141716A and the discussion on bioisosteric replacements within the context of CB1 receptor activity offers valuable insight into structure-activity relationships. [] This comparison highlights the potential impact of subtle structural modifications on the pharmacological profile of compounds, including those similar to N-[1-methyl-2-(3-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide.

5-(5-Alkynyl-2-thienyl)pyrazole derivatives

    Compound Description: This class of compounds represents a novel series of CB1 receptor antagonists discovered through bioisosteric replacement of the pyrazole 5-aryl substituent in SR141716A with a 2-thienyl moiety linked to an alkynyl unit. [] Notably, compound 18 from this series demonstrated significant weight reduction in a diet-induced obese mouse model. []

    Relevance: The successful bioisosteric replacement in SR141716A leading to the discovery of potent 5-(5-alkynyl-2-thienyl)pyrazole CB1 antagonists underscores the feasibility of exploring similar modifications in the context of N-[1-methyl-2-(3-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide. [] The shared presence of a thienyl group and the focus on CB1 receptor activity further strengthens this connection.

Sodium 7β-[(2R,3S)-2-(4-ethyl-2,3-dioxo-1-piperazinecarboxamido)-3-hydroxybutanamido]-7-methoxy-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylate (T-1982)

    Compound Description: T-1982 is a semisynthetic cephamycin antibiotic. [, ] Pharmacokinetic studies in mice and rats using ¹⁴C-labeled T-1982 revealed rapid blood level decline after intravenous administration and high distribution to the kidneys and liver. [] Additionally, whole-body autoradiography in mice showed significant concentration in various tissues, including the liver, kidney, lung, and gastrointestinal tract. []

    Relevance: Although T-1982 belongs to the cephalosporin class, its inclusion is relevant due to the presence of a (1-methyl-1H-tetrazol-5-yl)thiomethyl group, highlighting the prevalence of tetrazole moieties in medicinal chemistry. [, ] While the core structures differ, the shared presence of this specific tetrazole derivative suggests a potential research interest in exploring the impact of diverse structural scaffolds on the biological activity of tetrazole-containing compounds, including analogs of N-[1-methyl-2-(3-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide.

N-[3-(3-(Piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide (5f)

    Compound Description: This compound exhibits potent antisecretory activity against histamine-induced gastric acid secretion in rats. [] Notably, it highlights the possibility of replacing a methoxycarbonyl group with a 1-methyl-1H-tetrazol-5-yl group as a pharmacophore. []

    Relevance: Despite structural differences in the core scaffold, compound 5f shares the 1-methyl-1H-tetrazol-5-yl moiety with N-[1-methyl-2-(3-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide, emphasizing the significance of this specific tetrazole derivative in medicinal chemistry. [] Furthermore, the successful isosteric replacement observed in 5f underscores the potential for exploring similar modifications in the target compound to potentially enhance its biological activity or modulate its pharmacological profile.

Properties

Product Name

4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(1-thiophen-3-ylpropan-2-yl)butanamide

IUPAC Name

4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(1-thiophen-3-ylpropan-2-yl)butanamide

Molecular Formula

C17H26N6O2S

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C17H26N6O2S/c1-14(11-15-4-10-26-13-15)18-17(24)3-2-5-23-16(19-20-21-23)12-22-6-8-25-9-7-22/h4,10,13-14H,2-3,5-9,11-12H2,1H3,(H,18,24)

InChI Key

DEOZAGNOESDADL-UHFFFAOYSA-N

SMILES

CC(CC1=CSC=C1)NC(=O)CCCN2C(=NN=N2)CN3CCOCC3

Canonical SMILES

CC(CC1=CSC=C1)NC(=O)CCCN2C(=NN=N2)CN3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.